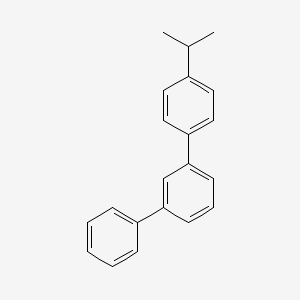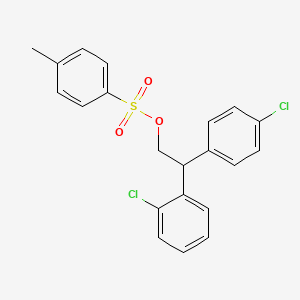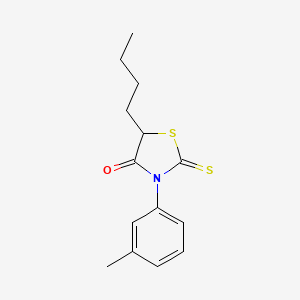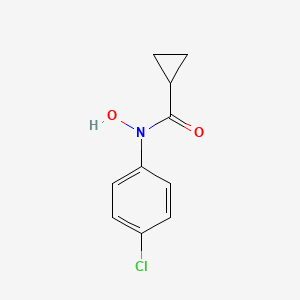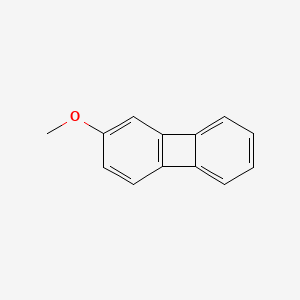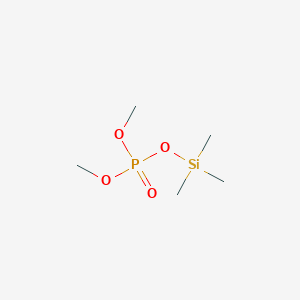
Dimethyl trimethylsilyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl trimethylsilyl phosphate is an organic compound with the chemical formula C5H15O3PSi. It is a colorless liquid that is soluble in organic solvents such as ether, methanol, and ethanol. This compound is known for its applications in organic synthesis, particularly as a catalyst and intermediate in various chemical reactions .
Preparation Methods
Dimethyl trimethylsilyl phosphate can be synthesized through the reaction of dimethyl phosphite and trimethylchlorosilane. The reaction is typically carried out at room temperature, and the process generates hydrogen chloride gas as a byproduct. The reaction mixture is then purified using appropriate solvents to isolate the desired product .
Chemical Reactions Analysis
Dimethyl trimethylsilyl phosphate undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, forming protective films on electrode surfaces in lithium-ion batteries.
Substitution: It can be used in the synthesis of phosphoamino acids and other phosphorous-containing compounds.
Common Reagents and Conditions: Typical reagents include trimethylchlorosilane and dimethyl phosphite, and reactions are often carried out at room temperature.
Major Products: The major products formed from these reactions include various phosphorous-containing intermediates and final products used in organic synthesis.
Scientific Research Applications
Dimethyl trimethylsilyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl trimethylsilyl phosphate exerts its effects involves the formation of protective films on electrode surfaces through electrochemical redox reactions. These films enhance the stability of the electrode-electrolyte interface and reduce impedance, thereby improving the overall performance of lithium-ion batteries . Additionally, it can react with hydrogen fluoride (HF) to remove HF molecules from the electrolyte, further stabilizing the battery system .
Comparison with Similar Compounds
Dimethyl trimethylsilyl phosphate can be compared with other similar compounds, such as tris(trimethylsilyl) phosphite. Both compounds are used as additives in lithium-ion batteries to improve their performance. this compound is unique in its ability to form protective films on both positive and negative electrode surfaces, whereas tris(trimethylsilyl) phosphite primarily affects the cathode surface .
Similar Compounds
- Tris(trimethylsilyl) phosphite
- Dimethyl phosphite
- Trimethylchlorosilane
Properties
CAS No. |
18135-13-2 |
|---|---|
Molecular Formula |
C5H15O4PSi |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
dimethyl trimethylsilyl phosphate |
InChI |
InChI=1S/C5H15O4PSi/c1-7-10(6,8-2)9-11(3,4)5/h1-5H3 |
InChI Key |
ZMOPZMZXAZWHMI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



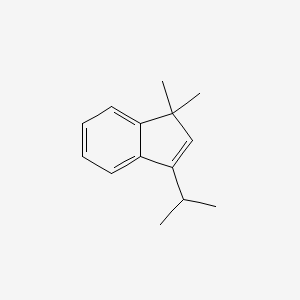

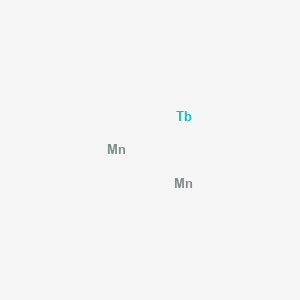
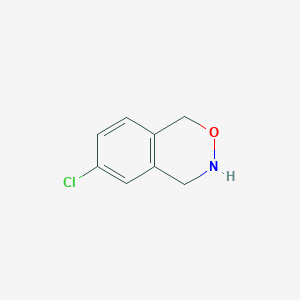
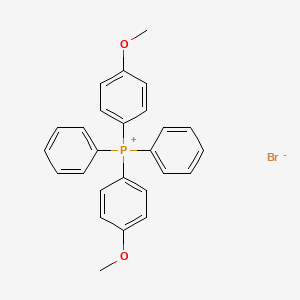
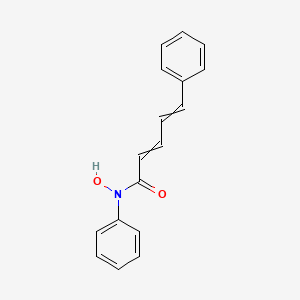
![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
